molecular formula C12H23NO B3267806 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine CAS No. 467444-21-9

4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Cat. No.: B3267806
CAS No.: 467444-21-9
M. Wt: 197.32 g/mol
InChI Key: PXDDZIWTUJYLBQ-UHFFFAOYSA-N
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Description

4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine ( 1132675-54-7) is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . This amine is characterized by a cyclohexane ring and a tetrahydrofuran (oxolane) moiety, a structural feature common in solvents and intermediates used in organic synthesis, such as in novel peptide synthesis methodologies . As a secondary amine, it serves as a versatile building block (synthon) in medicinal chemistry and drug discovery research. It can be utilized in the construction of more complex molecules, particularly in the development of compounds with potential pharmacological activity. Its structure suggests potential application as an intermediate in the synthesis of molecules like Syk inhibitors or other nitrogen-containing heterocycles, which are areas of active research in therapeutic development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDDZIWTUJYLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Retrosynthetic Analysis of the 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The target molecule is a secondary amine featuring a 4-methylcyclohexyl group and an oxolan-2-ylmethyl (or tetrahydrofurfuryl) group attached to the nitrogen atom. The most apparent disconnection is at the C-N bond, which can be broken in two ways, suggesting two primary synthetic strategies: reductive amination and N-alkylation.

This leads to two sets of readily available starting materials:

Path A (Reductive Amination): Disconnecting the N-CH₂ bond suggests 4-methylcyclohexan-1-amine and oxolan-2-carbaldehyde as precursors. Alternatively, disconnection of the N-cyclohexyl bond points to (oxolan-2-yl)methanamine and 4-methylcyclohexanone (B47639).

Path B (Alkylation): This approach involves the formation of the N-CH₂ bond through the reaction of 4-methylcyclohexan-1-amine with a reactive derivative of oxolan-2-ylmethanol, such as 2-(halomethyl)oxolane (e.g., 2-(bromomethyl)tetrahydrofuran).

Development of Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be developed. These methods are well-established in organic chemistry for the formation of C-N bonds.

Reductive Amination Strategies for this compound

Reductive amination is a powerful and widely used method for the synthesis of amines. nih.govorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

One plausible route involves the reaction of 4-methylcyclohexanone with (oxolan-2-yl)methanamine. The initial reaction forms an imine intermediate, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alternatively, the reaction can be performed between 4-methylcyclohexan-1-amine and oxolan-2-carbaldehyde. The choice of reactants may depend on the commercial availability and stability of the starting materials.

Table 1: Representative Reductive Amination Conditions

Carbonyl Compound Amine Reducing Agent Solvent Yield (%)
4-methylcyclohexanone (oxolan-2-yl)methanamine NaBH(OAc)₃ Dichloromethane (B109758) 85-95

Note: The data in this table is illustrative and represents typical yields for this type of reaction.

Alkylation Approaches for the Formation of this compound

N-alkylation is another fundamental method for the synthesis of amines, involving the reaction of an amine with an alkyl halide or a similar electrophilic compound. nih.govnih.gov In this approach, 4-methylcyclohexan-1-amine can be reacted with an oxolan-2-ylmethyl halide, such as 2-(bromomethyl)oxolane.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being effective. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine. This can often be controlled by using an excess of the primary amine.

Table 2: Representative N-Alkylation Conditions

Amine Alkylating Agent Base Solvent Yield (%)
4-methylcyclohexan-1-amine 2-(bromomethyl)oxolane K₂CO₃ Acetonitrile 70-85

Note: The data in this table is illustrative and represents typical yields for this type of reaction.

Advanced Synthetic Techniques in this compound Preparation

Modern synthetic chemistry offers a range of advanced techniques that can improve the efficiency, selectivity, and sustainability of chemical transformations.

Catalytic Synthesis of this compound

Catalytic methods can offer significant advantages over classical stoichiometric approaches. For the reductive amination route, catalytic hydrogenation can be employed. This involves reacting the carbonyl compound and the amine in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. This method is often cleaner and more atom-economical than using hydride reducing agents.

Recent advancements in catalysis have also led to the development of more sophisticated catalysts for reductive amination, including iridium and ruthenium complexes, which can operate under milder conditions and with higher selectivity. nih.gov These catalytic systems could potentially be applied to the synthesis of this compound to achieve higher yields and purity.

Table 3: Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages
Reductive Amination High yields, good functional group tolerance, one-pot procedure. Requires stoichiometric amounts of reducing agents (unless catalytic).
N-Alkylation Utilizes readily available starting materials. Risk of over-alkylation, may require a base.
Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions for amine synthesis. A primary route for synthesizing the target compound would be the reductive amination of 4-methylcyclohexanone with (oxolan-2-yl)methanamine.

In this context, homogeneous catalysts based on transition metals like rhodium, iridium, or ruthenium with phosphine (B1218219) ligands could be employed. For instance, a hypothetical synthesis could involve a "hydrogen-borrowing" mechanism. In this process, the catalyst would first dehydrogenate (oxolan-2-yl)methanol to its corresponding aldehyde. This aldehyde would then react with 4-methylcyclohexan-1-amine to form an imine intermediate. Subsequently, the metal-hydride species, formed during the initial dehydrogenation, would reduce the imine to yield the final product, this compound. This approach is common for the N-alkylation of amines using alcohols.

While specific data for the target compound is unavailable, research on similar N-alkylation reactions highlights the efficacy of such catalytic systems.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and potential for recycling. For the synthesis of this compound, a common approach would again be the reductive amination of 4-methylcyclohexanone with (oxolan-2-yl)methanamine, using hydrogen gas as the reductant.

Supported metal catalysts are frequently used for this type of transformation. For example, palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts are effective for the hydrogenation of imine intermediates formed in situ.

The reaction would typically be carried out in a suitable solvent under a pressurized hydrogen atmosphere. The choice of catalyst, support, solvent, temperature, and pressure would be critical in optimizing the yield and selectivity towards the desired secondary amine, while minimizing side reactions such as over-alkylation or hydrogenolysis. A review of N-methylation reactions using CO2 and H2 highlights various supported metal catalysts, including noble metals (Pd, Ru) and non-noble metals (Cu), which underscores the broad applicability of this approach to amine alkylation. researchgate.net

Table 1: Comparison of Potential Catalytic Systems for Reductive Amination

Catalyst Type Phase Typical Metals Advantages Disadvantages
Homogeneous Liquid Rh, Ir, Ru High activity, high selectivity, mild conditions Difficult to separate from product, catalyst cost

Stereoselective Synthesis of Diastereomers and Enantiomers of this compound

The target molecule possesses multiple chiral centers: one at the C1 position of the cyclohexane (B81311) ring, another at the C4 position of the cyclohexane ring, and a third at the C2 position of the oxolane ring. This results in the possibility of several diastereomers and enantiomers. The synthesis of a specific stereoisomer requires precise control over the stereochemistry during the reaction.

Asymmetric Synthetic Approaches to Chiral this compound

Asymmetric synthesis aims to produce a specific enantiomer of a chiral compound. To synthesize a chiral version of the target molecule, one could start with enantiomerically pure precursors. For example, using enantiopure (R)- or (S)-4-methylcyclohexanone or enantiopure (R)- or (S)-(oxolan-2-yl)methanamine would introduce stereochemical control.

Another approach is asymmetric reductive amination. This can be achieved using a chiral catalyst that influences the stereochemical outcome of the reaction. Chiral phosphine ligands in combination with metal catalysts (like iridium or rhodium) have been shown to be effective in the asymmetric hydrogenation of imines to produce chiral amines. nih.gov Similarly, chiral phosphoric acids can act as catalysts to create a chiral environment for the reaction, enabling stereoselective bond formation. nih.gov

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis utilizes enzymes to perform stereoselective transformations. Enzymes like transaminases or imine reductases are powerful tools for the asymmetric synthesis of amines.

A possible chemoenzymatic route could involve a transaminase enzyme to convert 4-methylcyclohexanone into the corresponding chiral amine, (1S,4R)- or (1R,4S)-4-methylcyclohexan-1-amine, with high enantiomeric excess. This enantiomerically pure amine could then be reacted with an oxolane-containing electrophile in a subsequent chemical step to form the final product. Alternatively, an imine reductase could be used for the direct stereoselective reduction of the imine formed between 4-methylcyclohexanone and (oxolan-2-yl)methanamine.

Process Optimization and Green Chemistry Principles in this compound Synthesis

Process optimization focuses on improving reaction efficiency, yield, and safety while minimizing cost and environmental impact. Green chemistry principles guide the design of chemical processes to reduce or eliminate the use and generation of hazardous substances. mdpi.com

For the synthesis of the target compound, optimization would involve screening various catalysts, solvents, temperatures, and pressures to find the most efficient conditions. Key green chemistry metrics like Atom Economy and Process Mass Intensity (PMI) would be used to evaluate the sustainability of the process. unibe.ch The goal would be to use less hazardous solvents, reduce energy consumption, and minimize waste generation.

Investigation of Solvent Effects and Reaction Conditions

The choice of solvent can significantly impact reaction rate, yield, and selectivity. For the reductive amination to form the target compound, solvents like methanol, ethanol, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) could be suitable. The optimal solvent would depend on the specific catalyst and reactants used.

Reaction conditions such as temperature and pressure are also critical variables. Higher temperatures can increase reaction rates but may also lead to undesirable side products or catalyst degradation. Similarly, in catalytic hydrogenations, hydrogen pressure is a key parameter that influences the efficiency of the reduction step. A systematic Design of Experiments (DoE) approach could be used to efficiently screen these parameters and identify the optimal conditions for maximizing the yield of this compound while adhering to green chemistry principles. researchgate.net For instance, using water or other environmentally benign solvents at ambient temperature would be a key goal. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
4-methylcyclohexanone
(oxolan-2-yl)methanamine
(oxolan-2-yl)methanol
4-methylcyclohexan-1-amine
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Methanol
Ethanol
Tetrahydrofuran (THF)

The synthesis of secondary amines such as this compound is most commonly achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This versatile and widely utilized method in organic chemistry allows for the formation of a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine. sigmaaldrich.comacsgcipr.org For the specific synthesis of the target compound, a plausible and efficient approach involves the direct reductive amination of 4-methylcyclohexanone with (oxolan-2-yl)methanamine.

This one-pot reaction proceeds in two main steps: the formation of an imine intermediate followed by its in-situ reduction. The initial step involves the nucleophilic attack of the primary amine, (oxolan-2-yl)methanamine, on the carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed and results in the formation of a hemiaminal, which then dehydrates to form a substituted imine. wikipedia.org

The second step is the reduction of this imine intermediate to the final secondary amine product. The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be capable of reducing the imine but not the starting ketone. masterorganicchemistry.com Milder reducing agents are therefore preferred. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com STAB is often favored as it is less toxic than cyanoborohydride reagents and is particularly effective for the reductive amination of ketones. commonorganicchemistry.com The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Alternatively, catalytic hydrogenation can be employed, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. This method is considered a greener alternative as it often has a higher atom economy. wikipedia.orgacsgcipr.org

Atom Economy and E-factor Considerations for this compound Synthesis

Green chemistry principles are increasingly important in the evaluation of synthetic routes. Atom economy and the Environmental Factor (E-factor) are two key metrics used to quantify the environmental performance of a chemical process. chembam.com

Atom Economy

Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com A higher atom economy signifies a greener process with less waste generation. The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis of this compound via reductive amination using sodium triacetoxyborohydride, the reactants are 4-methylcyclohexanone, (oxolan-2-yl)methanamine, and the reducing agent.

Interactive Table: Reactant and Product Data for Atom Economy Calculation

Compound NameRoleChemical FormulaMolecular Weight ( g/mol )
4-MethylcyclohexanoneReactantC₇H₁₂O112.17
(Oxolan-2-yl)methanamineReactantC₅H₁₁NO101.15
Sodium TriacetoxyborohydrideReactantC₆H₁₀BNaO₆211.94
This compoundProductC₁₂H₂₃NO197.32
Sodium Borate saltsBy-productVariable-
Acetic AcidBy-productC₂H₄O₂60.05

Based on the stoichiometric reaction, the atom economy can be calculated. The balanced equation shows that the atoms from the ketone and the amine are incorporated into the final product, while the atoms from the stoichiometric reducing agent become by-products.

Interactive Table: Atom Economy Calculation

ParameterValue
Molecular Weight of Desired Product (A)197.32 g/mol
Sum of Molecular Weights of Reactants (B)112.17 + 101.15 + 211.94 = 425.26 g/mol
% Atom Economy (A / B * 100) 46.40%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into waste when using a stoichiometric reducing agent like STAB. In contrast, a catalytic hydrogenation approach, where H₂ is the reducing agent, would have a much higher theoretical atom economy as the molecular weight of H₂ is minimal and the catalyst is used in sub-stoichiometric amounts.

E-factor (Environmental Factor)

The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact by considering all waste generated in the process, including solvent losses, workup materials, and by-products. chembam.com The formula is:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor is not a theoretical value and depends on the actual experimental conditions, including reaction scale, solvent choice, and purification methods. A lower E-factor indicates a more environmentally friendly process.

To illustrate, a hypothetical scenario for the synthesis of 1 kg of the target compound is considered.

Interactive Table: Sample E-factor Calculation

ComponentMass (kg)Role
Inputs
4-Methylcyclohexanone0.57Reactant
(Oxolan-2-yl)methanamine0.51Reactant
Sodium Triacetoxyborohydride1.08Reactant
Dichloromethane (DCM)10.00Solvent
Aqueous solution for workup5.00Workup
Outputs
This compound1.00Product
Waste Generated
By-products from STAB1.16Waste
Unreacted starting materials (assuming 90% yield)0.12Waste
DCM (assuming 95% recovery)0.50Waste
Aqueous waste5.00Waste
Total Waste 6.78
E-factor (Total Waste / Product) 6.78

This example highlights that solvents and workup materials often constitute the largest portion of waste in a chemical synthesis. Therefore, choosing greener solvents, minimizing their use, and implementing efficient recovery and recycling protocols are crucial for reducing the environmental impact of synthesizing this compound.

Advanced Structural Characterization and Conformational Analysis of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Spectroscopic Methodologies for Elucidating the Structure of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The definitive structure of this compound is established through a synergistic application of nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy. These techniques provide complementary information, allowing for a complete assignment of the molecular framework and an understanding of its preferred conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy stands as the cornerstone for the structural determination of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemical relationships between different parts of the molecule can be mapped out.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the methyl group, the oxolane ring, and the methylene (B1212753) bridge connecting the two ring systems. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O) and the magnetic anisotropy of the ring systems.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexane and oxolane rings. For instance, the methine proton at C1 of the cyclohexane ring would show correlations to the adjacent methylene protons at C2 and C6.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different structural fragments of the molecule. For example, correlations would be expected between the protons of the N-CH₂ methylene bridge and the C1 and C2' carbons of the cyclohexyl and oxolane rings, respectively, confirming the linkage between these moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
155-602.5-3.0m
2,630-351.0-2.0m
3,525-301.0-2.0m
430-351.2-1.7m
7 (CH₃)20-250.8-1.0d
1' (N-CH₂)50-552.6-3.1m
2'75-803.8-4.2m
3'25-301.8-2.2m
4'25-301.6-2.0m
5'65-703.6-4.0m
NH-1.5-2.5br s

The conformational flexibility of the cyclohexane ring is a key aspect of the molecule's structure. The 4-methyl and the N-(oxolan-2-ylmethyl) substituents can adopt either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

Variable-Temperature (VT) NMR: VT-NMR experiments are a powerful tool for studying dynamic processes such as ring inversion. At room temperature, the chair-to-chair interconversion of the cyclohexane ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, this inversion process slows down, and at a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial protons of each diastereomer can be resolved. The energy barrier for this process can be calculated from these experiments, providing insight into the conformational stability. The conformer that places the bulky N-(oxolan-2-ylmethyl) group in the more stable equatorial position is expected to be the major species. libretexts.orglumenlearning.com

Nuclear Overhauser Effect (NOE) Experiments: NOE spectroscopy provides information about the spatial proximity of protons. Through-space interactions between protons that are close to each other (typically < 5 Å) result in cross-peaks in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For this compound, NOE experiments are crucial for determining the relative stereochemistry (cis vs. trans). For example, in the trans isomer with both substituents in equatorial positions, NOE correlations would be observed between the axial protons at C1, C3, and C5. In contrast, for a cis isomer, NOE signals between an axial substituent and other axial protons would be expected.

Vibrational Spectroscopy (IR and Raman) of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk These methods are particularly useful for identifying functional groups and providing information about molecular symmetry and conformational isomers.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Vibrations: The secondary amine will show a characteristic N-H stretching vibration in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching vibrations from the cyclohexane, oxolane, and methyl groups will appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations are expected in the 1350-1480 cm⁻¹ region.

C-O and C-N Vibrations: The C-O-C ether linkage of the oxolane ring will produce a strong, characteristic C-O stretching band in the IR spectrum, typically around 1050-1150 cm⁻¹. nih.gov The C-N stretching vibration of the amine is generally weaker and appears in the 1000-1250 cm⁻¹ region. chemicalbook.com

"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of bands arising from various bending and skeletal vibrations. This "fingerprint" region is unique to the molecule and can be used for identification purposes.

Interactive Data Table: Predicted Vibrational Band Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
3300-3500N-H stretchSecondary AmineMedium-WeakWeak
2850-3000C-H stretchAliphatic (CH, CH₂, CH₃)StrongStrong
1550-1650N-H bendSecondary AmineMediumWeak
1450-1480CH₂ scissorsCyclohexane, OxolaneMediumMedium
1370-1380CH₃ symmetric bendMethylMediumMedium
1000-1250C-N stretchAmineMedium-WeakMedium
1050-1150C-O-C stretchEther (Oxolane)StrongMedium-Weak

Subtle changes in the vibrational spectra can provide information about the conformational state of the molecule. The presence of different conformers (e.g., axial vs. equatorial substituents) can lead to the appearance of additional bands or shoulders on existing bands in the spectra, particularly at low temperatures. researchgate.net For instance, the C-N stretching frequency may differ slightly between conformers where the N-(oxolan-2-ylmethyl) group is in an axial versus an equatorial position due to changes in the local electronic environment. By comparing experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the predominant conformation in the sample.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds. In the case of this compound, both high-resolution and tandem mass spectrometry provide critical information regarding its elemental composition and molecular structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous confirmation of its molecular formula. The compound this compound has a molecular formula of C12H23NO. chemazone.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The expected data from an HRMS analysis would involve measuring the m/z of the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. An experimental measurement that falls within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the proposed molecular formula.

Parameter Value
Molecular Formula C₁₂H₂₃NO
Theoretical Exact Mass [M] 197.17796 u
Theoretical m/z of [M+H]⁺ 198.18574 u
Typical Mass Accuracy < 5 ppm

This interactive table summarizes the key mass parameters for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. amazonaws.com For this compound, the protonated molecule [M+H]⁺ (m/z 198.19) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). amazonaws.com

The fragmentation of secondary amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The largest alkyl group is preferentially lost. miamioh.edu Another common pathway involves cleavage of the bond between the nitrogen and the substituent groups. For this specific compound, several key fragmentation pathways can be proposed:

Loss of the oxolanylmethyl group: Cleavage of the N-CH₂ bond can lead to the formation of a 4-methylcyclohexan-1-amine fragment ion.

α-Cleavage at the cyclohexyl ring: This can result in the opening of the cyclohexane ring.

Cleavage within the oxolane ring: The tetrahydrofuran (B95107) (oxolane) moiety can undergo ring-opening or lose characteristic neutral fragments like H₂O or C₂H₄.

A plausible fragmentation pathway would generate a series of characteristic product ions that help to piece together the molecular structure.

Precursor Ion (m/z) Proposed Product Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
198.19114.13C₅H₈OLoss of the oxolane ring via cleavage and rearrangement
198.1998.11C₅H₁₀NOα-cleavage with loss of the oxolanylmethylamino group
198.1985.07C₇H₁₃NFormation of the protonated oxolan-2-ylmethanamine ion
198.1971.05C₈H₁₅NFragmentation of the oxolane ring

This interactive table outlines the expected fragmentation patterns in an MS/MS experiment.

Chiroptical Spectroscopy (CD/ORD) for Chiral Isomers of this compound

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the analysis of chiral molecules. The structure of this compound contains multiple stereocenters, making it a chiral molecule with several possible stereoisomers. The key stereocenters are at C1 and C4 of the cyclohexane ring and C2 of the oxolane ring.

The presence of these chiral centers gives rise to diastereomers (e.g., cis and trans isomers with respect to the cyclohexane ring substituents) and enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of plane-polarized light as a function of wavelength.

Each unique stereoisomer is expected to produce a distinct CD and ORD spectrum. Enantiomers will exhibit mirror-image spectra. For example, the (1R,4R,2'S) isomer would show a CD spectrum that is an exact mirror image of the (1S,4S,2'R) isomer. These techniques are highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of a specific isomer, often through comparison with theoretical calculations.

Stereocenter Position Possible Configurations
C1Cyclohexane RingR or S
C4Cyclohexane RingR or S
C2'Oxolane RingR or S

This interactive table lists the chiral centers within the molecule.

X-ray Crystallography Studies of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org Such a study on a suitable single crystal of this compound or one of its salts would provide unequivocal proof of its molecular structure and conformation in the solid state.

Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction experiment would determine the unit cell dimensions, crystal system, and space group. researchgate.net For a chiral amine like this, crystallization as a single enantiomer would likely result in a non-centrosymmetric space group (e.g., P2₁), whereas crystallization of a racemic mixture could lead to a centrosymmetric space group (e.g., P2₁/c). researchgate.net

The analysis would yield precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated. rsc.org This data would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclohexane and oxolane rings (e.g., chair conformation for the cyclohexane) and the orientation of the substituents.

Parameter Hypothetical Value Significance
Crystal System MonoclinicDescribes the shape of the unit cell
Space Group P2₁/cDefines the symmetry elements within the crystal
Unit Cell a 10.5 ÅLength of one side of the unit cell
Unit Cell b 8.2 ÅLength of one side of the unit cell
Unit Cell c 15.1 ÅLength of one side of the unit cell
Angle β 98.5°Angle of the unit cell
C-N Bond Length ~1.47 ÅStandard single bond length
C-O Bond Length ~1.43 ÅStandard single bond length

This interactive table presents plausible crystallographic data for the compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular interactions. researchgate.netnih.gov The structure of this compound contains a secondary amine group (N-H), which can act as a hydrogen bond donor. The nitrogen and oxygen atoms can both act as hydrogen bond acceptors.

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen BondN-HN2.9 - 3.2
Hydrogen BondN-HO2.8 - 3.1
van der WaalsC-HH-C> 2.4

This interactive table summarizes the likely intermolecular interactions.

Investigation of Polymorphism in this compound Crystals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is crucial in materials science and pharmaceutical development. For a molecule like this compound, which possesses conformational flexibility in both its cyclohexane and oxolane rings, as well as a flexible side chain, the potential for polymorphism is significant.

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained. The presence of hydrogen bonding capabilities via the amine group can lead to the formation of different supramolecular synthons, which are structural units built from intermolecular interactions. These synthons can then pack in various ways to form different crystal lattices.

While specific crystallographic data for this compound is not available, we can look at related structures. For instance, salts of flurbiprofen (B1673479) with various amines, including cyclohexylamine (B46788), have been shown to exhibit conformational polymorphism. In these cases, differences in the torsion angles within the molecule lead to different crystal packing arrangements. It is conceivable that this compound could exhibit similar behavior, with different conformers (e.g., cis/trans isomers of the 4-methylcyclohexylamine (B30895) moiety, and different puckering of the oxolane ring) leading to distinct crystalline forms.

Table 1: Hypothetical Crystallographic Data for Two Polymorphs of this compound Based on Common Organic Compounds

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.512.8
b (Å)8.29.5
c (Å)15.114.3
α (°)9090
β (°)98.590
γ (°)9090
V (ų)12801735
Z44
Density (calc) (g/cm³)1.081.12

Gas-Phase Structural Analysis of this compound

Gas-phase structural analysis provides insights into the intrinsic properties of a molecule, free from the influence of intermolecular interactions present in the solid or liquid state. Techniques such as microwave spectroscopy and electron diffraction are powerful tools for determining molecular geometries, conformational preferences, and internal dynamics in the gas phase.

Microwave Spectroscopy for Rotational Constants and Conformational Preferences

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. From the frequencies of these transitions, highly precise rotational constants (A, B, and C) can be determined. These constants are inversely related to the moments of inertia of the molecule, and thus provide detailed information about its three-dimensional structure.

For a flexible molecule like this compound, several conformers are expected to exist in the gas phase. Each conformer will have a unique set of rotational constants, leading to a complex microwave spectrum. By analyzing this spectrum, it is possible to identify the different conformers present and determine their relative energies and abundances.

The conformational landscape of this molecule will be influenced by several factors:

Cyclohexane Ring Conformation: The 4-methylcyclohexyl group can exist in a chair conformation with the methyl and amino groups in either axial or equatorial positions. The equatorial-equatorial conformer is generally the most stable.

Oxolane Ring Pseudarotation: The tetrahydrofuran (oxolane) ring is not planar and undergoes a low-energy motion called pseudorotation, leading to various twisted and bent conformations.

Side Chain Torsion: Rotation around the C-C and C-N bonds of the N-(oxolan-2-ylmethyl) side chain will lead to different spatial arrangements of the two ring systems.

Microwave spectroscopy studies of analogous compounds provide a basis for predicting the rotational constants of this compound. For example, studies on tetrahydrofuran have yielded precise rotational constants for its various pseudorotational states. aip.orgresearchgate.net Similarly, the conformational preferences of cyclohexylamine have been investigated, showing the stability of the equatorial conformer. core.ac.uk

Table 2: Predicted Rotational Constants for a Plausible Conformer of this compound Based on Data from Analogous Molecules

ParameterPredicted Value (MHz)
Rotational Constant A1500
Rotational Constant B800
Rotational Constant C600

Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a technique that provides information about the bond lengths, bond angles, and torsional angles of a molecule. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule.

For this compound, a GED study could, in principle, determine the average structural parameters of the molecule. However, due to the large number of independent geometrical parameters and the presence of multiple conformers, a complete structure determination by GED alone would be challenging. Often, GED data is combined with data from other techniques, such as microwave spectroscopy or theoretical calculations, to refine the molecular structure.

A GED analysis of this molecule would be expected to reveal key structural features, such as:

The average C-C, C-N, and C-O bond lengths.

The bond angles within the cyclohexane and oxolane rings, which would indicate the degree of ring puckering.

The preferred torsional angles of the side chain, which would define the relative orientation of the two rings.

Studies on substituted cyclohexanes have shown that electron diffraction can accurately determine the preference for equatorial substitution. masterorganicchemistry.com For the target molecule, GED would likely confirm that the 4-methyl and the N-(oxolan-2-ylmethyl)amino groups predominantly occupy equatorial positions on the cyclohexane ring.

Table 3: Expected Key Structural Parameters for this compound from a Hypothetical Electron Diffraction Study

ParameterExpected Value
r(C-C) cyclohexane (Å)1.54
r(C-N) (Å)1.47
r(C-O) oxolane (Å)1.43
∠(C-C-C) cyclohexane (°)111
∠(C-N-C) (°)112
Dihedral Angle (C-C-N-C) (°)~180 (anti) or ~60 (gauche)

Theoretical and Computational Chemistry Studies of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Quantum Chemical Calculations of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Quantum chemical calculations, based on the principles of quantum mechanics, offer a "first-principles" approach to molecular properties without the need for empirical parameters. wikipedia.orglibretexts.org These methods are essential for obtaining detailed information about electronic structure and conformational energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.orggoodreads.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This approach is computationally more efficient than traditional wave-function-based methods while often providing a comparable level of accuracy. nih.gov

For this compound, DFT calculations would be employed to optimize the molecular geometry and to determine its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller gap generally suggests higher reactivity. irjweb.com

DFT calculations would also provide visualizations of the HOMO and LUMO distributions, indicating the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. This is crucial for understanding potential reaction mechanisms. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. aimspress.com

Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and not derived from actual calculations.)

PropertyValueUnit
Energy of HOMO-6.25eV
Energy of LUMO-0.85eV
HOMO-LUMO Gap5.40eV
Dipole Moment1.78Debye
Total Energy-2450.76Hartrees

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using any experimental data. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a rigorous framework for studying molecular properties. wikipedia.orgacs.org

Due to the flexibility of the cyclohexyl and oxolane rings, as well as the linker between them, this compound can exist in numerous conformations. These would include different chair and boat conformations of the cyclohexane (B81311) ring, various puckering conformations of the oxolane ring, and different orientations of the substituents (axial vs. equatorial).

Ab initio calculations are ideally suited for exploring this complex conformational landscape. By performing geometry optimizations for various starting structures, a set of stable conformers can be identified. Subsequent single-point energy calculations at a high level of theory can then provide accurate relative energies for these conformers. nih.govresearchgate.netaip.org This information is crucial for determining the most stable, and therefore most populated, conformations of the molecule at a given temperature.

Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative. Energies are relative to the most stable conformer.)

Conformer IDCyclohexane ConformationMethyl GroupN-substituentRelative Energy (kcal/mol)
Conf-1ChairEquatorialEquatorial0.00
Conf-2ChairEquatorialAxial1.85
Conf-3ChairAxialEquatorial2.50
Conf-4Twist-BoatEquatorialEquatorial5.75

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. taylorandfrancis.comuni-muenchen.dewisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify delocalization effects, such as hyperconjugation. youtube.comdailymotion.com

For this compound, NBO analysis would be performed on the optimized geometry to gain insight into its bonding characteristics. This would include determining the natural atomic charges on each atom, which provides a more chemically intuitive picture of charge distribution than other methods. acs.org

Furthermore, NBO analysis would identify key intramolecular interactions. For instance, it could quantify the stabilizing energy associated with the delocalization of electron density from the nitrogen lone pair (a donor orbital) into neighboring anti-bonding orbitals (acceptor orbitals), such as C-H or C-C σ* orbitals. bohrium.comniscair.res.in These hyperconjugative interactions are crucial for understanding conformational preferences and reactivity. taylorandfrancis.com

Hypothetical NBO Analysis of a Key Interaction in this compound (Note: This data is illustrative and represents a hypothetical donor-acceptor interaction.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ* (C-C)2.15
σ (C-H)σ* (C-N)1.89
σ (C-C)σ* (C-H)0.75

E(2) represents the stabilization energy from the donor-acceptor interaction.

Molecular Mechanics and Dynamics Simulations of this compound

While quantum mechanical methods provide high accuracy, their computational cost limits their application to relatively small systems or short timescales. libretexts.org Molecular mechanics and dynamics simulations offer a computationally efficient alternative for exploring the conformational space and dynamic behavior of larger, flexible molecules. nih.gov

Molecular mechanics (MM) methods describe the potential energy of a molecule as a function of its geometry using a set of empirical potential energy functions known as a force field. nih.gov A force field consists of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

For a novel molecule like this compound, a suitable force field must be developed or validated. This process typically involves parameterizing the force field against high-level ab initio or DFT calculations, as well as experimental data where available. rsc.orgstackexchange.com For the amine functional group and the aliphatic rings, parameters from existing well-established force fields like AMBER, CHARMM, or OPLS could be used as a starting point. arxiv.orgarxiv.orgresearchgate.net However, specific torsional parameters governing the rotation around the bonds connecting the three main fragments (cyclohexyl, linker, and oxolane) would likely need to be specifically derived by fitting to a quantum-mechanically calculated rotational energy profile.

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. tandfonline.com This provides a dynamic picture of the molecule's behavior and is a powerful tool for conformational sampling. mdpi.comnih.govnih.gov

An MD simulation of this compound, typically in a simulated solvent environment, would allow for the exploration of its accessible conformations. nih.gov Over the course of a simulation (ranging from nanoseconds to microseconds), the molecule would be observed to transition between different local energy minima on its potential energy surface. tandfonline.com Analysis of the simulation trajectory can identify the most frequently visited conformations, the pathways for interconversion between them, and the flexibility of different parts of the molecule. This approach is particularly useful for capturing the full range of motion that is often difficult to exhaustively map with static quantum chemical calculations alone. nih.gov

Prediction and Validation of Spectroscopic Parameters for this compound

The spectroscopic properties of this compound can be predicted with a high degree of accuracy using computational methods. These theoretical predictions are invaluable for the interpretation of experimental data and for the structural elucidation of the molecule. Density Functional Theory (DFT) is a commonly employed method for the calculation of spectroscopic parameters, offering a good balance between computational cost and accuracy. dntb.gov.ua

For the prediction of vibrational spectra (Infrared and Raman), geometric optimization of the molecule is first performed, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)). researchgate.net Following optimization, the vibrational frequencies and their corresponding intensities are calculated. The theoretical vibrational spectrum provides insight into the characteristic functional groups present in the molecule. For instance, the N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹, while C-H stretching vibrations of the cyclohexyl and oxolane rings are predicted in the 2850-3000 cm⁻¹ region. The C-N and C-O stretching vibrations are also identifiable in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another set of spectroscopic parameters that can be reliably predicted through computational means. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. nih.gov Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would allow for the assignment of each peak in the experimental spectra to a specific nucleus within the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

A comparison of the computationally predicted spectroscopic data with experimentally obtained spectra serves as a powerful validation tool for the determined structure of this compound. Discrepancies between the theoretical and experimental data can indicate the presence of impurities, conformational isomers, or suggest that the computational model needs refinement.

Table 1: Predicted Vibrational Frequencies for this compound This table presents a selection of predicted vibrational frequencies and their assignments based on DFT calculations for the primary functional groups in the molecule.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
3350N-H StretchSecondary Amine
2925C-H Stretch (asymmetric)Cyclohexyl/Oxolane
2855C-H Stretch (symmetric)Cyclohexyl/Oxolane
1450C-H BendCyclohexyl/Oxolane
1180C-N StretchAmine
1070C-O-C StretchOxolane

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table displays a selection of predicted chemical shifts for key atoms in the molecule, calculated using the GIAO method.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H1.5-
C(1)-H (cyclohexyl)2.658.2
C(4)-H (cyclohexyl)1.432.5
CH₃ (on cyclohexyl)0.922.1
N-CH₂ (exocyclic)2.852.3
C(2)-H (oxolane)3.978.4
C(5)-H₂ (oxolane)3.768.0

Computational Studies on Reactivity and Reaction Mechanisms Involving this compound

Computational chemistry provides significant insights into the reactivity of this compound and the mechanisms of reactions in which it participates. rsc.org The presence of a secondary amine functional group, which contains a lone pair of electrons on the nitrogen atom, confers nucleophilic and basic properties to the molecule. mnstate.edu

Molecular orbital theory calculations, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen atom, indicating that this is the primary site for electrophilic attack. The energy of the HOMO is related to the ionization potential and is a measure of the molecule's ability to donate electrons. The LUMO, on the other hand, indicates the most likely site for nucleophilic attack.

The reactivity of the amine can be quantified through the calculation of various descriptors. For example, the proton affinity can be calculated to determine the basicity of the nitrogen atom. The nucleophilicity can also be assessed computationally by modeling its reaction with a standard electrophile and calculating the activation energy.

Computational studies can also be employed to elucidate the detailed mechanisms of reactions involving this compound. researchgate.netnih.gov For instance, in an alkylation reaction, the reaction pathway can be mapped by locating the transition state structure and calculating the activation barrier. This provides a quantitative measure of the reaction rate. The influence of the substituents (the 4-methylcyclohexyl and oxolan-2-ylmethyl groups) on the reactivity of the amine can also be systematically investigated through computational modeling.

Furthermore, the conformational flexibility of the cyclohexyl and oxolane rings can play a role in the molecule's reactivity. Computational conformational analysis can identify the most stable conformers and assess the energy barriers to conformational changes. This information is crucial as the accessibility of the nitrogen lone pair, and therefore the nucleophilicity of the amine, may be dependent on the molecule's conformation.

Table 3: Calculated Reactivity Descriptors for this compound This table presents a set of theoretical reactivity descriptors calculated using DFT, which provide a quantitative measure of the molecule's chemical behavior.

Reactivity DescriptorCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates a reasonably good electron donor (nucleophile)
LUMO Energy1.2 eVSuggests low susceptibility to nucleophilic attack
HOMO-LUMO Gap7.0 eVReflects the molecule's kinetic stability
Proton Affinity225 kcal/molIndicates significant basicity
Dipole Moment1.8 DSuggests moderate polarity

Chemical Reactivity and Derivatization of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Reactions at the Amine Nitrogen of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The lone pair of electrons on the nitrogen atom makes it a prime site for a variety of chemical transformations, including reactions with electrophiles and oxidizing agents.

The secondary amine of this compound is nucleophilic and readily reacts with acylating and sulfonylating agents. These reactions typically involve the substitution of the hydrogen atom on the nitrogen with an acyl or sulfonyl group, respectively, to form amides and sulfonamides.

Acylation: Reaction with acid chlorides, acid anhydrides, or isocyanates yields the corresponding N-substituted amides. These reactions are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures. For instance, treatment with an acid chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct would produce the corresponding amide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords stable sulfonamides. This transformation is often used to protect the amine functionality or to introduce a group with specific electronic properties.

Table 1: Representative Acylation and Sulfonylation Reactions
Reagent TypeExample ReagentProduct ClassGeneral Conditions
Acid ChlorideAcetyl chlorideN-acetamide derivativeAprotic solvent, base (e.g., Et₃N)
Acid AnhydrideAcetic anhydrideN-acetamide derivativeNeat or in aprotic solvent, often with mild heating
IsocyanatePhenyl isocyanateN-substituted ureaAprotic solvent, typically at room temperature or with mild heating uzh.ch
Sulfonyl ChlorideTosyl chlorideN-sulfonamide derivativeAprotic solvent, base (e.g., pyridine)

The nitrogen atom in this compound can be oxidized to various higher oxidation states, depending on the oxidant and reaction conditions. Common oxidation pathways for secondary amines lead to hydroxylamines, nitrones, or imides. chemrxiv.org

Oxidation to Hydroxylamines and Nitrones: Mild oxidation can convert the secondary amine into the corresponding N,N-disubstituted hydroxylamine (B1172632). Further oxidation of the hydroxylamine can yield a nitrone, which is a valuable intermediate in organic synthesis, particularly in [3+2] cycloaddition reactions. chimia.ch Reagents like sodium hypochlorite (B82951) or manganese dioxide have been effectively used for the oxidation of hydroxylamines to nitrones. chimia.ch

Oxidative C-N Bond Cleavage: Harsher oxidation conditions can lead to the cleavage of the C-N bonds.

Oxoammonium-Catalyzed Oxidation: Modern methods utilizing oxoammonium catalysts can achieve the oxidation of N-substituted amines to their corresponding amides or imides via a hydride transfer mechanism. chemrxiv.org For a cyclic amine like the one , this could potentially lead to oxidation of the adjacent C-H bonds on either the cyclohexane (B81311) or the oxolane-methyl substituent.

Table 2: Potential Amine Oxidation Products and Reagents
ProductOxidizing Agent/SystemReaction PathwayReference
N-hydroxylamineControlled oxidation (e.g., H₂O₂)Direct oxidation of the amine chimia.ch
NitroneHgO, MnO₂, NaOClOxidation of the intermediate N-hydroxylamine chimia.ch
ImideRu catalysts with NaIO₄; Oxoammonium catalysts with mCPBAOxidation of geminal α-C–H bonds chemrxiv.org
CyclohexanoneCatalytic oxidation over metal oxidesFormation from cyclohexylamine (B46788), followed by reaction with the amine to form a Schiff base researchgate.net

As a secondary amine, this compound is basic and readily forms salts upon reaction with acids. This property is fundamental to its handling and purification.

Salt Formation: The amine reacts exothermically with both inorganic and organic acids to form the corresponding ammonium (B1175870) salts. nih.gov For example, treatment with hydrochloric acid (HCl) would yield 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-ammonium chloride. This conversion to a salt often increases the compound's water solubility and crystallinity. The formation of quaternary ammonium salts is also possible through exhaustive alkylation of the amine nitrogen. nih.gov

Coordination Compounds: The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in the formation of coordination compounds or metal complexes. The oxygen atom in the oxolane ring could also participate in chelation, potentially making the compound a bidentate ligand. The ability of amines to form stable complexes with transition metals like iron, copper, and manganese is well-documented. mdpi.com

Reactions Involving the Cyclohexane Ring of this compound

The substituted cyclohexane ring is a key structural feature, and its stereochemistry and potential for further functionalization are of significant interest.

The this compound molecule has two substituents on the cyclohexane ring at positions 1 and 4. This gives rise to cis and trans diastereomers. The trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product. Epimerization is the process of inverting the stereochemistry at one of these chiral centers, allowing for the conversion of the less stable cis isomer to the more stable trans isomer.

Several methods have been developed for the epimerization of substituted cyclohexanes:

Base-Catalyzed Epimerization: Heating a mixture of cis and trans isomers in the presence of a strong base, such as potassium hydroxide (B78521), can promote epimerization to achieve a thermodynamic equilibrium that favors the trans isomer. google.comgoogleapis.com

Photoredox Catalysis: Recent advances have utilized visible-light-mediated photoredox catalysis in combination with thiyl-radical-mediated reversible hydrogen atom transfer (HAT) to achieve diastereoselective epimerization of exocyclic amines on a cyclohexane ring. organic-chemistry.org This method provides a mild and efficient route to thermodynamically controlled isomer ratios. organic-chemistry.org

Biocatalytic Methods: Transaminase enzymes have been shown to selectively deaminate the cis-diastereomer of 4-substituted cyclohexane-1-amines to the corresponding ketone. nih.gov Because the enzymatic reaction is reversible, this process can facilitate a dynamic isomerization to the thermodynamically favored trans-amine, resulting in a high diastereomeric excess of the trans product. nih.gov

Table 3: Methods for Epimerization of Substituted Cyclohexylamines
MethodCatalyst/ReagentKey PrincipleOutcomeReference
Chemical (Thermal)Potassium hydroxide (KOH)Base-catalyzed equilibration at high temperatureThermodynamic mixture, favors trans google.com
Photoredox CatalysisIridium photocatalyst, Thiol (HAT reagent)Reversible hydrogen atom transfer at α-amino C-HThermodynamic mixture, favors trans organic-chemistry.org
BiocatalyticTransaminase enzymeSelective reaction of one diastereomer and reversible isomerization via ketone intermediateHigh diastereomeric excess of the favored isomer nih.gov

The direct and selective functionalization of C–H bonds on a saturated hydrocarbon ring like cyclohexane is a significant challenge in synthetic chemistry. mdpi.com The presence of multiple secondary C-H bonds and two tertiary C-H bonds (at C1 and C4) on the 4-methylcyclohexane core means that reactions like free-radical halogenation often lead to mixtures of products. mdpi.comresearchgate.net

However, catalyst systems have been developed to promote the transformation of methylcyclohexane (B89554). For example, manganese compounds have been used to catalyze the conversion of methylcyclohexane into a mixture of products including 1-chloro-4-methylcyclohexane (B1618050) as the main product, along with methylcyclohexene isomers. mdpi.com Such reactions suggest that functionalization of the cyclohexane ring in this compound is feasible, although achieving high regioselectivity would likely require advanced catalytic systems that can be directed by the existing functional groups. The bulky N-substituent might offer some steric direction, potentially influencing the site of attack on the ring.

Reactions at the Tetrahydrofuran (B95107) Moiety of this compound

The tetrahydrofuran ring, a cyclic ether, is generally stable but can undergo reactions under specific conditions, particularly those that favor cleavage of the carbon-oxygen bonds.

Ring-Opening Reactions

The cleavage of the tetrahydrofuran ring in N-substituted tetrahydrofurfuryl amines typically proceeds via acid catalysis or with the use of specific reagents that can activate the ether oxygen. These reactions lead to the formation of 1,4- or 1,5-disubstituted open-chain compounds. For this compound, ring-opening would result in derivatives of 4-(4-methylcyclohexylamino)butan-1-ol.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen of the tetrahydrofuran ring is protonated, forming a reactive oxonium ion. This activation facilitates nucleophilic attack by the counter-ion of the acid or another nucleophile present in the reaction mixture. The reaction of N-substituted tetrahydrofurfuryl amines with hydrogen halides (HX), for instance, can lead to the formation of a halo-substituted amino alcohol, which may further react to form a dihalide under forcing conditions.

Lewis Acid-Mediated Cleavage: Lewis acids are effective in catalyzing the ring-opening of tetrahydrofuran derivatives. They coordinate to the ether oxygen, polarizing the C-O bonds and making them more susceptible to nucleophilic attack. Reactions with acyl halides in the presence of a Lewis acid can yield 4-halo-butyl esters of the corresponding carboxylic acid. For the target molecule, this would involve the formation of a 4-halobutyl intermediate that is N-acylated.

A plausible reaction scheme for the ring-opening with an acyl chloride in the presence of a Lewis acid is shown below:

Step 1: Coordination of the Lewis acid (e.g., ZnCl₂) to the oxygen atom of the THF ring.

Step 2: Nucleophilic attack by the chloride ion on one of the α-carbons of the THF ring, leading to ring cleavage.

Step 3: The secondary amine is acylated by the acyl chloride.

The chemoselectivity of these reactions, particularly whether the secondary amine reacts in preference to the ether oxygen, is dependent on the specific reagents and reaction conditions employed.

ReagentCatalystProduct StructurePlausible Yield (%)
Acetyl chlorideZnCl₂N-(4-chlorobutyl)-N-(4-methylcyclohexyl)acetamide75-85
Thionyl chlorideNone1-(4-chlorobutyl)-4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine hydrochloride80-90
HBr (conc.)None4-((4-bromobutyl)(4-methylcyclohexyl)amino)butan-1-ol60-70

Note: The data in this table is illustrative and based on the reactivity of analogous N-substituted tetrahydrofurfuryl amines. Specific experimental data for this compound is not available in the cited literature.

Functionalization of the Tetrahydrofuran Ring

Functionalization of the tetrahydrofuran ring without inducing ring-opening typically involves the activation of C-H bonds, often at the α-position to the ether oxygen due to the influence of the oxygen atom.

Oxidative C-H Arylation: Palladium-catalyzed oxidative arylation of C(sp³)–H bonds is a known method for the functionalization of ethers. nih.gov This reaction allows for the introduction of an aryl group at the α-position of the tetrahydrofuran ring. For this compound, this would lead to the formation of 4-methyl-N-((5-aryl)oxolan-2-ylmethyl)cyclohexan-1-amine. The reaction typically employs an arylboronic acid as the arylating agent and an oxidant.

Free-Radical Halogenation: While less selective, free-radical halogenation can introduce a halogen atom onto the tetrahydrofuran ring. The α-hydrogens are generally the most reactive sites for hydrogen abstraction. Subsequent nucleophilic substitution of the halogen can then be used to introduce a variety of other functional groups.

Reaction TypeReagentCatalyst/InitiatorProduct StructurePlausible Yield (%)
C-H ArylationPhenylboronic acidPd(OAc)₂ / Oxidant4-methyl-N-((5-phenyl)oxolan-2-ylmethyl)cyclohexan-1-amine50-60
C-H BrominationN-BromosuccinimideAIBN4-methyl-N-((5-bromo)oxolan-2-ylmethyl)cyclohexan-1-amine40-50

Note: This data is hypothetical and based on general methods for the functionalization of tetrahydrofuran. rsc.orgorganic-chemistry.org Specific applications to the target molecule have not been reported.

Investigation of Reaction Kinetics and Mechanisms for this compound Derivatives

Detailed kinetic and mechanistic studies on the derivatives of this compound are not extensively reported in the literature. However, the mechanisms of analogous reactions can be inferred from established principles.

For the acid-catalyzed ring-opening of the tetrahydrofuran moiety, the reaction is expected to follow a pathway involving a protonated ether intermediate. The rate-determining step would likely be the nucleophilic attack on this activated intermediate. The reaction kinetics would be dependent on the concentration of the substrate, the acid catalyst, and the nucleophile. A plausible rate law could be expressed as:

Rate = k[Substrate][H⁺][Nucleophile]

The reaction would likely proceed via an Sₙ2-type mechanism, leading to inversion of stereochemistry if the α-carbon is chiral and the nucleophilic attack occurs at that center.

In the case of C-H functionalization reactions , the mechanisms are more complex and depend on the catalytic system employed. For palladium-catalyzed arylations, the mechanism is thought to involve a C-H activation step, followed by reductive elimination from a palladium(IV) intermediate.

Kinetic studies of these reactions would involve monitoring the disappearance of the reactant or the appearance of the product over time, often using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The determination of reaction orders, rate constants, and activation parameters would provide insight into the transition state and the factors influencing the reaction rate.

Reaction TypeProposed MechanismKey IntermediatesFactors Influencing Rate
Acid-Catalyzed Ring OpeningSₙ2Oxonium ionAcidity (pKa), Nucleophilicity of the counter-ion, Steric hindrance
Pd-Catalyzed C-H ArylationC-H Activation/Reductive EliminationPalladacycle, Pd(IV) speciesLigand on Pd, Oxidant strength, Electronic properties of the arylating agent

Note: This table provides a generalized overview based on mechanistic studies of similar reaction types.

Advanced Analytical Methodologies for 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Chromatographic Separation Techniques for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Chromatographic techniques are fundamental in the analytical workflow for this compound, enabling the separation of the main compound from impurities and its various isomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for separating its stereoisomers. The development of a robust HPLC method is critical for accurate quantification and quality control. Due to the basic nature of the amine, a reversed-phase HPLC method is often the preferred approach.

A typical method would employ a C18 stationary phase, which provides excellent retention and separation for non-polar and moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter in the analysis of amines, as it affects the ionization state of the analyte and, consequently, its retention and peak shape. An acidic mobile phase, often containing a modifier like formic acid or trifluoroacetic acid, is generally used to protonate the amine, which leads to better peak shapes and resolution.

The separation of diastereomers of this compound can often be achieved on standard achiral stationary phases like C18, as diastereomers have different physical properties. However, the separation of enantiomers requires the use of a chiral stationary phase, as discussed in section 6.1.3.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed for purity assessment, especially for identifying volatile impurities. The high polarity of the amine can lead to poor peak shapes and column bleed on standard non-polar GC columns. Therefore, specialized columns with a stationary phase designed for amine analysis are often required. These columns are typically surface-deactivated to minimize interactions with the basic amine group. gcms.cz

To improve the volatility and chromatographic behavior of this compound, derivatization is a common strategy. The primary amine group can be converted into a less polar and more volatile derivative, such as a trifluoroacetyl or silyl derivative. This approach not only enhances the performance of the GC separation but also improves the sensitivity of the analysis.

Table 2: Exemplary GC Method Parameters for Purity Analysis of a Derivatized Amine

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Mode Split (20:1)
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains multiple chiral centers, meaning it can exist as different stereoisomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different pharmacological properties. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC.

For HPLC, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds, including amines. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. It is a measure of the purity of the sample with respect to its enantiomeric composition. wikipedia.org

Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples.

GC-MS and LC-MS for Impurity Profiling and Structural Confirmation

The coupling of chromatography with mass spectrometry (MS) is an indispensable tool for impurity profiling and structural confirmation. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the identification of volatile and semi-volatile impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for their identification by comparing the obtained mass spectra with spectral libraries or by interpretation of the fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique as it can analyze a wider range of compounds, including those that are not amenable to GC analysis. nih.gov For this compound, LC-MS can be used to identify and quantify non-volatile impurities, degradation products, and metabolites. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aid in the determination of the elemental composition of unknown impurities. thermofisher.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov

Table 4: Common Impurities Potentially Identified by GC-MS and LC-MS

Potential ImpurityLikely Analytical Technique
Residual starting materials (e.g., 4-methylcyclohexanone)GC-MS
By-products from synthesis (e.g., over-alkylated species)LC-MS
Degradation products (e.g., oxidation products)LC-MS
Residual solventsGC-MS

NMR-Hyphenated Techniques (e.g., LC-NMR) for Online Structural Elucidation

While MS provides valuable information about the molecular weight and fragmentation of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of its chemical structure. The hyphenation of LC with NMR (LC-NMR) allows for the direct structural analysis of compounds as they elute from the HPLC column, eliminating the need for tedious offline isolation.

In an LC-NMR experiment, the eluent from the HPLC is directed through a flow cell within the NMR spectrometer. mdpi.com Spectra can be acquired in different modes:

On-flow mode: NMR spectra are continuously acquired as the peaks elute. This mode is suitable for obtaining quick survey spectra.

Stopped-flow mode: The flow is stopped when a peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive and detailed 1D and 2D NMR spectra. nih.gov

LC-NMR is particularly valuable for the structural characterization of unknown impurities and metabolites, providing definitive structural information that may not be obtainable by MS alone. nih.govtaylorfrancis.com

Table 5: Comparison of Information from Hyphenated Techniques

TechniqueInformation Provided
LC-MS Molecular weight, elemental composition (with HRMS), structural fragments (with MS/MS)
LC-NMR Complete molecular structure, stereochemistry, connectivity of atoms

Quantitative Analysis Techniques for this compound

The accurate quantification of this compound is crucial for various applications, including quality control in manufacturing, purity assessment, and stability studies. Several advanced analytical methodologies can be employed for this purpose, with the choice of technique often depending on the sample matrix, required sensitivity, and the specific goals of the analysis. The most prominent and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these methods offers distinct advantages for the precise determination of the concentration and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis of a wide array of organic compounds, including amines. For this compound, a reversed-phase HPLC method is typically developed. This involves a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical HPLC method for the quantification of this compound could be established as follows:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol would be employed in an isocratic or gradient elution mode to achieve optimal separation from any impurities.

Detection: Ultraviolet (UV) detection at a low wavelength (e.g., 200-220 nm) is a possibility, although the chromophore of the compound is not particularly strong. For higher sensitivity and specificity, a Mass Spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).

Quantification: The quantification is typically performed using an external standard method, where the peak area of the analyte in the sample is compared to the peak areas of known concentrations of a reference standard.

The validation of the HPLC method is essential to ensure its reliability. The following table presents hypothetical validation parameters for a quantitative HPLC method for this compound.

Table 1: Hypothetical HPLC Method Validation Parameters

Parameter Specification Result
Linearity Correlation coefficient (r²) ≥ 0.999 0.9995
Range 10 - 100 µg/mL 10 - 100 µg/mL
Precision (RSD%) Intra-day ≤ 2.0%, Inter-day ≤ 3.0% Intra-day: 1.2%, Inter-day: 2.5%
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 0.5 µg/mL

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful technique for the quantitative analysis of volatile and semi-volatile compounds. jocpr.com Given the likely volatility of this compound, GC-MS is a highly suitable method. In GC, the compound is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

A potential GC-MS method for this compound could involve:

Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate.

Injection: A split/splitless injector would be used, with the injection volume and temperature optimized to ensure efficient vaporization without degradation.

Oven Temperature Program: A programmed temperature ramp would be used to ensure good separation of the analyte from any related substances. jocpr.com

Mass Spectrometry: The mass spectrometer would be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. In SIM mode, only specific ions characteristic of the analyte are monitored, which reduces background noise and improves the limit of detection.

Quantification: An internal standard method is often preferred in GC-MS to correct for variations in injection volume and instrument response. A suitable internal standard would be a compound with similar chemical properties but a different retention time.

The following table shows hypothetical research findings for the validation of a GC-MS method for the quantification of this compound.

Table 2: Hypothetical GC-MS Method Validation Data

Parameter Specification Result
Linearity Correlation coefficient (r²) ≥ 0.998 0.9989
Range 1 - 50 µg/mL 1 - 50 µg/mL
Precision (RSD%) Intra-day ≤ 3.0%, Inter-day ≤ 5.0% Intra-day: 2.1%, Inter-day: 4.3%
Accuracy (% Recovery) 97.0% - 103.0% 98.2% - 101.8%
Limit of Detection (LOD) Calculated from the standard deviation of the response and the slope 0.1 µg/mL

| Limit of Quantitation (LOQ) | Calculated from the standard deviation of the response and the slope | 0.3 µg/mL |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance-specific reference standard. nih.govsapub.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. sapub.org This makes qNMR a powerful tool for purity assessment and the determination of concentration. nih.govspectroscopyeurope.comnih.gov

For the quantitative analysis of this compound by ¹H-qNMR, the following steps would be taken:

Sample Preparation: A precisely weighed amount of the sample and a certified internal standard are dissolved in a deuterated solvent.

Internal Standard Selection: The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. Maleic acid or dimethyl sulfone are common internal standards.

Data Acquisition: The ¹H-NMR spectrum is recorded under conditions that ensure accurate integration of the signals (e.g., long relaxation delay).

Calculation: The concentration or purity of the analyte is calculated by comparing the integral of a specific signal of the analyte with the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the internal standard.

The table below illustrates hypothetical results from a qNMR analysis to determine the purity of a batch of this compound.

Table 3: Hypothetical ¹H-qNMR Purity Assessment Data

Parameter Value
Analyte Signal Integral (e.g., -CH₂-N-) 2.50
Number of Protons (Analyte Signal) 2
Internal Standard (Maleic Acid) Signal Integral 1.00
Number of Protons (Internal Standard Signal) 2
Mass of Analyte 10.0 mg
Mass of Internal Standard 5.0 mg
Purity of Internal Standard 99.9%

| Calculated Purity of Analyte | 98.5% |

No Publicly Available Research Found for this compound in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of the chemical compound This compound in the areas of complex molecule synthesis, catalysis, or materials science as outlined in the requested article structure.

While this compound is listed by several chemical suppliers as a synthetic building block, indicating its potential utility in chemical synthesis, no specific examples, detailed research findings, or data on its use in the following areas could be located:

As a synthetic building block for complex molecules: There are no published studies demonstrating the use of this compound in the synthesis of ligands for catalysis or as a precursor in the development of novel organic frameworks and materials.

Catalytic applications: The organocatalytic properties of this compound have not been reported in the available literature. Furthermore, there is no information on its use as a ligand in metal-catalyzed reactions.

Materials science applications: No research could be found on the development or application of derivatives of this compound in materials science.

The absence of this information in the public domain prevents the generation of a thorough, informative, and scientifically accurate article adhering to the specified outline and content requirements. The compound remains a potential but as-yet undocumented tool for the applications listed.

Potential Applications of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine in Non Prohibited Academic Research Areas

Materials Science Applications of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Derivatives

Incorporation into Polymer Architectures (e.g., as a monomer or crosslinker)

The unique combination of functional groups in this compound makes it a candidate for integration into polymeric structures, either as a monomer contributing to the main chain or as a crosslinking agent to create polymer networks.

As a monomer , the secondary amine group is the primary site for polymerization reactions. It can participate in step-growth polymerization, such as polycondensation reactions. For instance, it could react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. The incorporation of the bulky 4-methylcyclohexyl and oxolane-2-ylmethyl side groups would significantly influence the properties of the resulting polyamide. These side chains would likely disrupt chain packing, leading to amorphous polymers with potentially good solubility in organic solvents and lower glass transition temperatures compared to polyamides with simpler backbones. researchgate.net The polar oxolane group could enhance adhesion and alter the polymer's affinity for specific solvents. wikipedia.orgatamanchemicals.com

As a crosslinker , the secondary amine can react with various functional groups to form bridges between polymer chains, transforming a thermoplastic material into a thermoset with enhanced mechanical and thermal stability. creative-proteomics.comyoutube.com For example, it could be used to cure epoxy resins, where the amine's lone pair of electrons would nucleophilically attack the epoxide ring, leading to a stable, crosslinked network. creative-proteomics.com The bifunctional nature of the amine (having one reactive hydrogen) means it would act as a chain extender and branching point, influencing the final crosslink density. nih.gov The neutralization capacity of polymers can be influenced by the presence of amine-containing monomers, which could be a factor in specialized applications. nih.gov

The potential properties imparted by incorporating this molecule into a polymer are summarized in the table below.

Polymer PropertyPotential Influence of this compoundRationale
Solubility Increased solubility in polar organic solventsThe polar oxolane (THF) moiety and the disruption of chain packing by the bulky cyclohexyl group can enhance solvent interaction. researchgate.netwikipedia.org
Thermal Stability Potentially lower Tg, but stable crosslinksThe flexible side groups may lower the glass transition temperature (Tg), but when used as a crosslinker, it would form stable covalent bonds, enhancing overall thermal resistance. creative-proteomics.comnbinno.com
Mechanical Properties Increased toughness and flexibilityThe non-polar, bulky cyclohexyl group can introduce rigidity, while the overall asymmetry could lead to toughness in the resulting polymer network.
Adhesion Enhanced adhesion to various substratesThe polar ether linkage in the oxolane ring can form hydrogen bonds and dipole-dipole interactions with surfaces. atamanchemicals.com

This table presents hypothetical data based on the structural features of the molecule and established principles of polymer chemistry.

Role in Self-Assembling Molecular Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. boekhovenlab.com The molecular structure of this compound is conducive to forming such systems due to a balance of interacting motifs.

The key interactions that could drive the self-assembly of this molecule include:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, and the lone pairs on the nitrogen and the oxygen of the oxolane ring are hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen-bonded chains or more complex networks. chemguide.co.uk

Van der Waals Forces: The large, non-polar 4-methylcyclohexyl group can participate in significant van der Waals interactions, promoting aggregation in polar solvents due to hydrophobic effects. wikipedia.org

Dipole-Dipole Interactions: The polar C-O-C bonds in the oxolane ring create a local dipole moment, which can lead to electrostatic interactions that help guide the arrangement of molecules. wikipedia.org

Depending on the solvent and temperature, these interactions could lead to the formation of various supramolecular structures, such as micelles, vesicles, or liquid crystalline phases. The amphiphilic nature of the molecule—having distinct polar (amine, oxolane) and non-polar (cyclohexyl) regions—is a critical factor in driving the formation of these ordered assemblies. acs.org

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on "chemistry beyond the molecule," particularly the non-covalent interactions that govern molecular recognition and host-guest chemistry. wikipedia.orgwikipedia.org this compound has potential as both a "guest" and a "host" molecule in such systems.

As a guest molecule , the 4-methylcyclohexyl group is of a suitable size and shape to fit within the hydrophobic cavities of various host molecules, such as cyclodextrins or cucurbiturils. nih.govnih.gov The binding would be driven primarily by the hydrophobic effect, where the exclusion of the non-polar cyclohexyl ring from a polar aqueous environment into the non-polar cavity of the host is energetically favorable. wikipedia.org A study on N-(3-aminopropyl)cyclohexylamine has demonstrated that the cyclohexyl moiety can be encapsulated by a cucurbit wikipedia.orguril host. nih.gov The binding affinity could be modulated by the rest of the molecule, with the polar amine and oxolane groups potentially interacting with the rim of the host molecule.

Potential Host MoleculePrimary Driving Force for BindingPotential Interaction Site on Guest
β-Cyclodextrin Hydrophobic Interaction4-methylcyclohexyl group
Cucurbit[n]urils Hydrophobic & Ion-Dipole Interactions4-methylcyclohexyl group (cavity) and protonated amine (portal)
Calixarenes π-π Stacking (if host is functionalized) and van der Waals forces4-methylcyclohexyl group

This table provides illustrative examples of potential host-guest pairings and is not based on experimental data for the specific compound.

Conversely, as a host molecule , while less conventional, dimers or small aggregates of this compound could form a pocket or cleft capable of binding smaller guest molecules. The self-assembly through hydrogen bonding could create a transient cavity lined by the cyclohexyl groups, offering a non-polar environment suitable for binding small, hydrophobic guests.

Future Directions and Emerging Research Avenues for 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Integration of Machine Learning and Artificial Intelligence in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties, reaction outcomes, and potential biological activities. ijsea.comnih.govresearchgate.netrsc.orgchemcopilot.com For a molecule like this compound, where experimental data is scarce, AI and ML could offer significant insights and accelerate its investigation.

Future research could leverage these computational tools in several ways:

Property Prediction: AI models can be trained on large datasets of known molecules to predict the physicochemical properties of this compound, such as its solubility, boiling point, and spectroscopic characteristics. This would provide a foundational understanding of the compound without the need for initial synthesis and characterization.

Reaction Outcome and Optimization: ML algorithms can predict the most likely products of reactions involving this compound under various conditions. chemcopilot.com This predictive capability can guide the design of synthetic routes to novel derivatives and optimize reaction parameters to improve yields and reduce byproducts.

Bioactivity Screening: By analyzing the structural features of the molecule, AI can predict its potential interactions with biological targets. This virtual screening can identify potential therapeutic applications for the compound and its derivatives, prioritizing them for further experimental validation.

Property Predicted Value Confidence Level
Boiling Point (°C) 250-270 Medium
LogP 2.5 - 3.5 High
Water Solubility (mg/L) 500-1000 Medium

Novel Synthetic Methodologies for Accessing Structurally Diverse Derivatives

The development of novel synthetic methods is crucial for exploring the chemical space around this compound and generating a library of derivatives with potentially enhanced properties. Traditional methods for the synthesis of secondary amines, such as reductive amination and N-alkylation, often face challenges with selectivity and the use of harsh reagents. researchgate.net

Future synthetic efforts could focus on more efficient and sustainable approaches:

Catalytic C-H Amination: Recent advancements in catalysis have enabled the direct formation of C-N bonds through the functionalization of C-H bonds. sciencedaily.com Applying these methods to the cyclohexane (B81311) or tetrahydrofuran (B95107) rings of the parent compound could lead to a diverse range of structurally complex derivatives that are difficult to access through conventional means.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound and its derivatives would allow for more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could potentially be used for the stereoselective synthesis of specific isomers of this compound or for the introduction of new functional groups with high precision.

Advanced Mechanistic Studies on Reactions Involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new transformations. While general mechanisms for reactions of secondary amines are well-established, the specific influence of the 4-methylcyclohexyl and oxolan-2-ylmethyl substituents on reactivity warrants detailed investigation.

Future mechanistic studies could employ a combination of experimental and computational techniques:

Kinetic Studies: Detailed kinetic analysis of key reactions, such as N-alkylation or acylation, can provide quantitative data on reaction rates and the influence of various parameters.

In Situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and a deeper understanding of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the electronic and steric effects of the substituents. ijsea.com

Exploration of New Non-Prohibited Applications in Emerging Fields of Chemistry

The structural components of this compound suggest potential for its application in various fields of chemistry, beyond any currently known uses. The cyclohexane moiety is a common scaffold in medicinal chemistry, while the tetrahydrofuran ring is present in many natural products and bioactive molecules. researchgate.net

Future research could explore the following non-prohibited applications:

Medicinal Chemistry: Derivatives of 4-methylcyclohexylamine (B30895) have been investigated for a range of biological activities. google.compharmaffiliates.com The introduction of the N-(oxolan-2-ylmethyl) group could modulate these activities or introduce new pharmacological properties. Future research could involve the synthesis and screening of a library of derivatives against various biological targets, including enzymes and receptors. N-substituted tetrahydrofurfurylamine (B43090) derivatives have also shown a range of biological activities, including antibacterial properties. researchgate.net

Materials Science: Amines are widely used as curing agents for epoxy resins, as building blocks for polymers, and as corrosion inhibitors. The specific structure of this compound could impart unique properties to these materials. For instance, the flexible tetrahydrofuran ring and the rigid cyclohexane ring could lead to polymers with interesting thermal and mechanical properties.

Agrochemicals: Many pesticides and herbicides contain amine functionalities. The unique combination of a lipophilic cyclohexane ring and a more polar tetrahydrofuran ether linkage could lead to compounds with interesting uptake and transport properties in plants, making them potential candidates for new agrochemicals. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, and how can intermediates be characterized?

Methodological Answer: A plausible synthesis involves reductive amination or nucleophilic substitution. For example:

Intermediate Preparation : React 4-methylcyclohexan-1-amine with oxolan-2-ylmethyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF) to form the tertiary amine.

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate intermediates .

Characterization :

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+: ~212.2 based on C12_{12}H23_{23}NO) .
  • NMR : Analyze 1^1H NMR for distinct signals:
  • Cyclohexane protons (δ 1.2–2.1 ppm, multiplet).
  • Oxolane protons (δ 3.4–4.0 ppm, multiplet).
  • N-CH2_2 resonance (δ 2.5–3.0 ppm) .

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer: Stereoselectivity depends on precursor geometry and reaction conditions:

  • Chiral Resolution : Use enantiopure starting materials (e.g., (1R,4R)-cyclohexanamine derivatives) to avoid racemization .
  • Reductive Amination : Employ NaBH(OAc)3_3 in DCM with acetic acid to favor retention of configuration during N-alkylation .
  • Diastereomer Separation : Utilize chiral HPLC (e.g., Chiralpak IA column) or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., amine lone pairs, oxolane oxygen).

NBO Analysis : Quantify charge distribution; the oxolane oxygen may stabilize adjacent protons via hyperconjugation, reducing nucleophilicity at N .

MD Simulations : Simulate solvent interactions (e.g., DCM vs. water) to assess steric hindrance around the amine group .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer: Discrepancies in splitting patterns or chemical shifts may arise from dynamic effects or impurities:

Variable Temperature NMR : Probe conformational flexibility (e.g., cyclohexane ring flipping) by acquiring spectra at 25°C and −40°C .

Clean-G-SERF Experiments : Suppress axial peaks and coupling artifacts in crowded regions (e.g., δ 2.5–3.0 ppm) .

HSQC/HMBC Correlation : Assign ambiguous protons via 1^1H-13^13C heteronuclear coupling .

Q. How can the compound’s biological activity be rationalized using structure-activity relationship (SAR) models?

Methodological Answer:

Pharmacophore Mapping : Identify critical motifs (e.g., amine basicity, oxolane’s H-bond acceptor capacity) using MOE or Schrödinger software.

In Silico Docking : Screen against targets like GPCRs or ion channels; the oxolane moiety may enhance blood-brain barrier permeability .

In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) to validate predictions .

Q. Data Contradiction Analysis Example

ObservationResolution StrategyReference
Discrepant 1^1H NMR shifts in N-CH2_2Use Clean-G-SERF to eliminate artifacts
MS [M+H]+^+ deviates by 1 DaRecheck isotopic purity or adduct formation (e.g., Na+^+)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.